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Compound of Interest

Compound Name: Tupichinol C

Cat. No.: B10853569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tupichinol C is a flavan natural product isolated from the rhizomes of Tupistra chinensis.

Compounds from this plant have garnered interest for their potential biological activities,

making them subjects of study in drug discovery and development. Accurate structural

elucidation and characterization are paramount for understanding structure-activity

relationships and ensuring the quality of isolated compounds. Nuclear Magnetic Resonance

(NMR) spectroscopy is the most powerful technique for the unambiguous structure

determination of novel natural products like Tupichinol C. These application notes provide a

summary of the NMR data for Tupichinol C and a detailed protocol for its analysis.

Chemical Structure
Figure 1: The chemical structure of Tupichinol C.

Spectroscopic Data
The structural assignment of Tupichinol C is based on a comprehensive analysis of its 1D and

2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The

data presented below were obtained in CDCl₃.

¹H and ¹³C NMR Data
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The ¹H and ¹³C NMR chemical shifts for Tupichinol C are summarized in Table 1. This data is

crucial for the identification and verification of the compound.

Position δC (ppm) δH (ppm, J in Hz)

2 79.1 4.88 (dd, J = 9.6, 6.0)

3 28.1 2.12 (m), 1.76 (m)

4 29.8 2.84 (t, J = 6.8)

4a 119.2

5 126.5 6.72 (d, J = 8.0)

6 120.5 6.80 (t, J = 8.0)

7 154.1

8 115.1 6.68 (d, J = 8.0)

8a 154.4

1' 129.9

2' 127.8 7.20 (d, J = 8.4)

3' 115.0 6.78 (d, J = 8.4)

4' 155.0

5' 115.0 6.78 (d, J = 8.4)

6' 127.8 7.20 (d, J = 8.4)

7-OCH₃ 55.8 3.76 (s)

Table 1: ¹H and ¹³C NMR Data for Tupichinol C (in CDCl₃).

Experimental Protocols
The following protocols outline the steps for acquiring and processing NMR data for Tupichinol
C. These are generalized procedures and may require optimization based on the specific

instrumentation and sample concentration available.
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Sample Preparation
Dissolution: Accurately weigh approximately 1-5 mg of purified Tupichinol C.

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform

(CDCl₃). For enhanced signal resolution, especially for exchangeable protons, other

deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) can be used.

Transfer: Transfer the solution to a 5 mm NMR tube.

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal

standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern NMR spectrometers

can also reference the spectra to the residual solvent signal.

NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of

Tupichinol C. Experiments should be performed on a 400 MHz or higher field NMR

spectrometer.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on

Bruker instruments).

Spectral Width: 200-240 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2D NMR - COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 2-8 per increment.

2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and their attached

carbons.

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g.,

hsqcedetgpsisp2.3 on Bruker instruments).

Spectral Width: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).

Number of Scans: 4-16 per increment.

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons,

which is critical for piecing together the carbon skeleton.

Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

Spectral Width: ~12 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).

Number of Scans: 16-64 per increment.
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Data Processing and Analysis
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays

(FIDs) for all experiments.

Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline

correction.

Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent

peak (for CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum.

Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and

confirm the structure of Tupichinol C.

Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a natural product

like Tupichinol C.
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Caption: General workflow for the NMR analysis of Tupichinol C.
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Key HMBC Correlations for Tupichinol C Structure
Elucidation
The following diagram highlights some of the key long-range proton-carbon correlations

observed in the HMBC spectrum of Tupichinol C that are essential for confirming its structure.

Key HMBC Correlations
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Caption: Key HMBC correlations for Tupichinol C.

Biological Context and Potential Applications
Tupichinol C belongs to the flavan class of flavonoids. Flavonoids are a diverse group of plant

secondary metabolites known to exhibit a wide range of biological activities, including

antioxidant, anti-inflammatory, and anticancer properties. The structural information obtained

from NMR analysis is the first step in exploring the therapeutic potential of Tupichinol C.

Further biological screening, guided by its precise chemical structure, can uncover its

mechanism of action and potential applications in drug development. For instance,

understanding the stereochemistry and substitution pattern on the flavan core, as determined

by NMR, is crucial for docking studies with biological targets and for the rational design of more

potent synthetic analogues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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